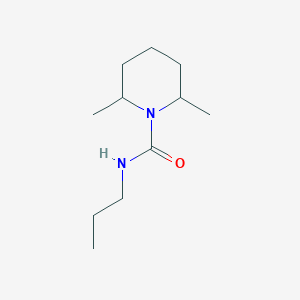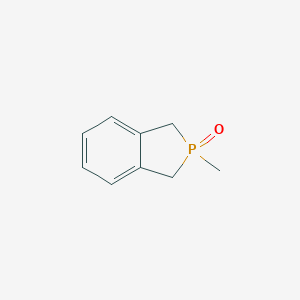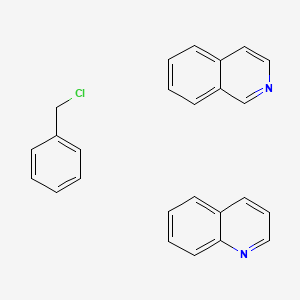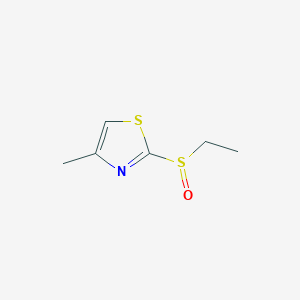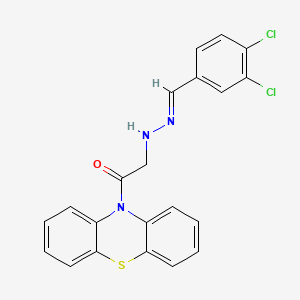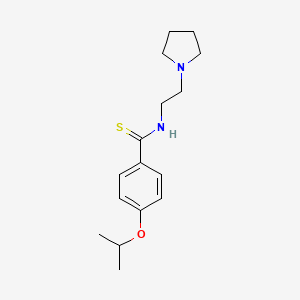
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is an organophosphorus compound that features a phosphonate group attached to a 10-methyl-9,10-dihydroacridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate typically involves the reaction of 10-methyl-9,10-dihydroacridine with dimethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the phosphonate ester bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: It can be reduced to yield dihydroacridine derivatives.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese porphyrins and dioxygen under visible light irradiation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: 10-methyl-9,10-dihydroacridone.
Reduction: 10-methyl-9,10-dihydroacridine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate-containing compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or enzyme active sites, leading to inhibition or modulation of enzymatic activity. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in photochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: Another organophosphorus compound used as a flame retardant and in chemical synthesis.
9,10-Dihydroacridine derivatives: Compounds with similar acridine moieties but different functional groups.
Uniqueness
Dimethyl (10-methyl-9,10-dihydroacridin-9-YL)phosphonate is unique due to its combination of a phosphonate group with a 10-methyl-9,10-dihydroacridine moiety. This structure imparts distinct chemical and photophysical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
65674-22-8 |
|---|---|
Molecular Formula |
C16H18NO3P |
Molecular Weight |
303.29 g/mol |
IUPAC Name |
9-dimethoxyphosphoryl-10-methyl-9H-acridine |
InChI |
InChI=1S/C16H18NO3P/c1-17-14-10-6-4-8-12(14)16(21(18,19-2)20-3)13-9-5-7-11-15(13)17/h4-11,16H,1-3H3 |
InChI Key |
UHOFPGFXDRRKOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CC=CC=C31)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


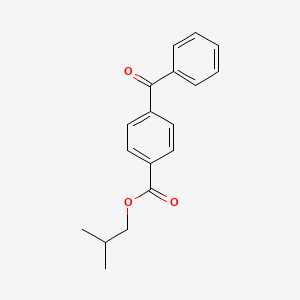

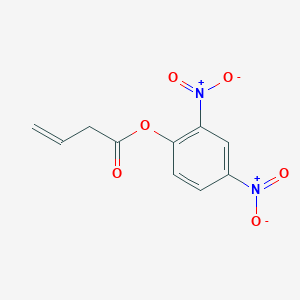


![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)

